2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a benzimidazole core, a thiazolidinone ring, and a phenolic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the hexylsulfanyl group. The thiazolidinone ring is then synthesized and coupled with the benzimidazole derivative. Finally, the phenolic moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic moiety can be oxidized to form quinones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiazolidines and reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole and thiazolidinone derivatives.
Scientific Research Applications
2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or antioxidants.
Mechanism of Action
The mechanism of action of 2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The thiazolidinone ring can interact with proteins, altering their function. The phenolic moiety can scavenge free radicals, providing antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are important UV absorbers and share structural similarities with the benzimidazole core.
2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid derivatives: These compounds have similar sulfur-containing benzimidazole structures.
Uniqueness
2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a benzimidazole core, a thiazolidinone ring, and a phenolic moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H30N4O4S2 |
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Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C25H30N4O4S2/c1-3-4-5-8-13-34-25-26-18-9-6-7-10-19(18)28(25)15-22(31)27-29-23(32)16-35-24(29)17-11-12-20(30)21(14-17)33-2/h6-7,9-12,14,24,30H,3-5,8,13,15-16H2,1-2H3,(H,27,31) |
InChI Key |
FDCJKZPBWBVZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=CC=CC=C2N1CC(=O)NN3C(SCC3=O)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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